

Application Notes and Protocols for LY2228820 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of **LY2228820**, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).

Quantitative Data Summary

LY2228820 is available in two common forms: the free base (Ralimetinib) and the dimesylate salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molarity calculations.



Parameter	LY2228820 (Ralimetinib - Free Base)	LY2228820 Dimesylate (Ralimetinib Dimesylate)
Molecular Formula	C24H29FN6[1]	C24H29FN6·2CH4O3S[2][3]
Molecular Weight	420.53 g/mol [1][4]	612.74 g/mol [3][5][6]
Appearance	White to off-white solid[4]	White to yellow solid[6]
Solubility in DMSO	> 30.7 mg/mL[2]	35 mg/mL (57.12 mM)[5], 61 mg/mL (99.55 mM) with ultrasonic and warming[7]
Solubility in Ethanol	≥9.9 mg/mL with ultrasonic[2]	3 mg/mL[3][5]
Solubility in Water	Sparingly soluble	≥45 mg/mL with ultrasonic[2]
Storage of Powder	-20°C[4]	-20°C for up to 3 years[5]
Storage of Stock Solution	-80°C for up to 1 year, -20°C for up to 1 month[5]	-80°C for up to 6 months, -20°C for up to 1 month[7]

Experimental Protocol: Preparation of LY2228820 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of **LY2228820** Dimesylate in Dimethyl Sulfoxide (DMSO).

Materials:

- LY2228820 Dimesylate powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)[8]
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips



- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)

Procedure:

- Pre-weighing Preparation: Before opening, bring the vial of LY2228820 Dimesylate powder to room temperature to prevent condensation.
- Weighing: Carefully weigh the desired amount of LY2228820 Dimesylate powder using a
 calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10
 mM stock solution, weigh 6.13 mg of LY2228820 Dimesylate (MW: 612.74 g/mol).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
- Dissolution:
 - Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, gentle warming of the solution at 37°C for 10-15 minutes can aid in dissolution.
 - Alternatively, sonication in an ultrasonic bath for a few minutes can also be used to break up any clumps and enhance solubility.[2][7]
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]



 Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

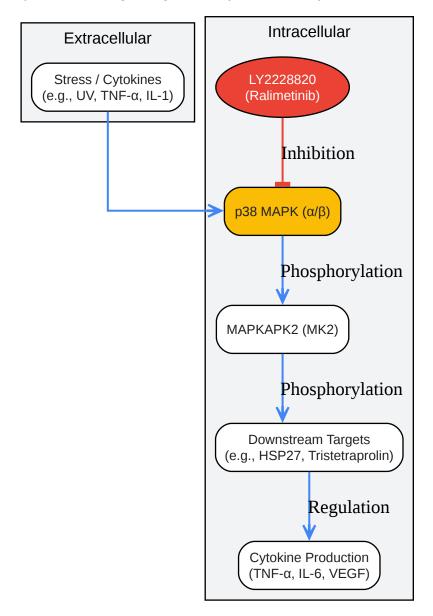
Safety Precautions:

- LY2228820 is a potent research compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
- DMSO is a penetrant and can carry dissolved compounds through the skin.[8] Avoid direct contact.

Visualizations Signaling Pathway

LY2228820 is a selective inhibitor of the p38 MAPK α and β isoforms.[2][9] It competitively binds to the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates, such as MAPKAPK2 (MK2).[10][11] This inhibition ultimately affects the production of various cytokines involved in inflammation, angiogenesis, and cell proliferation, including TNF- α , IL-1, IL-6, and VEGF.[12][13]





p38 MAPK Signaling Pathway Inhibition by LY2228820

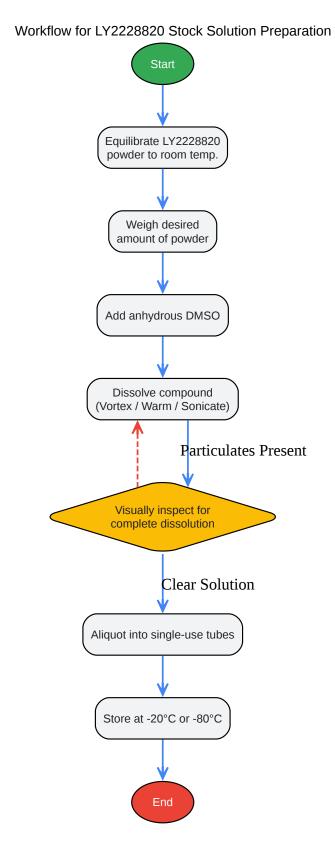
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Caption: p38 MAPK Signaling Pathway and Inhibition by LY2228820.

Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing the **LY2228820** stock solution.





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Caption: Workflow for **LY2228820** Stock Solution Preparation.



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